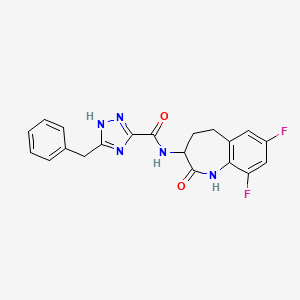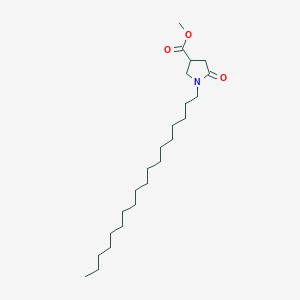
Methyl 1-octadecyl-5-oxopyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-octadecyl-5-oxopyrrolidine-3-carboxylate is a chemical compound belonging to the class of pyrrolidine derivatives It is characterized by a long octadecyl chain attached to the nitrogen atom of the pyrrolidine ring, which is further substituted with a methyl ester group at the 3-position and a keto group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-octadecyl-5-oxopyrrolidine-3-carboxylate typically involves the esterification of 1-octadecyl-5-oxopyrrolidine-3-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor packed with an acid catalyst, through which a mixture of 1-octadecyl-5-oxopyrrolidine-3-carboxylic acid and methanol is passed. The reaction is carried out at elevated temperatures and pressures to increase the reaction rate and yield. The product is then separated from the reaction mixture by distillation and purified by crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-octadecyl-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of 1-octadecyl-5-oxopyrrolidine-3-carboxylic acid.
Reduction: Formation of Methyl 1-octadecyl-5-hydroxypyrrolidine-3-carboxylate.
Substitution: Formation of various substituted esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 1-octadecyl-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its surface-active properties.
Mécanisme D'action
The mechanism of action of Methyl 1-octadecyl-5-oxopyrrolidine-3-carboxylate involves its interaction with biological membranes and proteins. The long octadecyl chain allows the compound to insert into lipid bilayers, altering membrane fluidity and permeability. The ester and keto groups can form hydrogen bonds with protein residues, potentially affecting protein function and signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
- Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
- Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates
Uniqueness
Methyl 1-octadecyl-5-oxopyrrolidine-3-carboxylate is unique due to its long octadecyl chain, which imparts distinct amphiphilic properties. This feature differentiates it from other similar compounds with shorter alkyl chains or different substituents, making it particularly useful in applications requiring surface activity or membrane interaction.
Propriétés
IUPAC Name |
methyl 1-octadecyl-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23(25)26)24(27)28-2/h22H,3-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULSBGOUTIOARM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1CC(CC1=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid](/img/structure/B12514702.png)
![N-benzyl-N-[(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl]-1-phenylmethanamine](/img/structure/B12514703.png)
![1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B12514709.png)
![Imidazo[1,2-a]pyrazin-2-amine hydrobromide](/img/structure/B12514711.png)
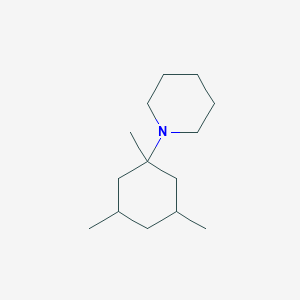
![3-[5-Bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-1-(5-methylpyrazin-2-YL)urea](/img/structure/B12514727.png)
![2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12514730.png)
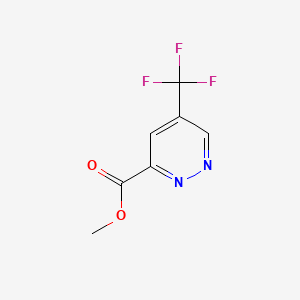
![tert-butyl N-benzyl-N-[9-(oxan-2-yl)purin-6-yl]carbamate](/img/structure/B12514742.png)
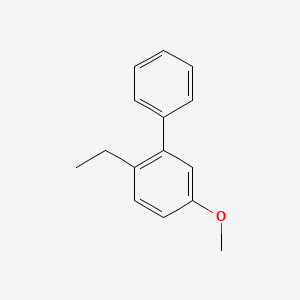

![Sodium 2-(2-{[(benzyloxy)carbonyl]amino}-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate](/img/structure/B12514764.png)
